Isomeric Electronic Structure Comparison: HOMO-LUMO Gap and Dipole Moment Differentiation Among Phenylpyrroles
A DFT computational study at the B3LYP/6-31++G(d,p) level directly compared the three phenylpyrrole regioisomers. 2-Phenylpyrrole exhibits a HOMO-LUMO energy gap of 4.58 eV and a dipole moment of 2.23 D, positioned intermediately between 1-phenylpyrrole (4.80 eV, 2.94 D) and 3-phenylpyrrole (4.42 eV, 2.01 D) [1]. This intermediate electronic profile reflects the unique conjugation pattern of C-2 phenyl attachment relative to N-substituted and C-3 substituted analogs.
| Evidence Dimension | Electronic properties (HOMO-LUMO gap, dipole moment) |
|---|---|
| Target Compound Data | E_g = 4.58 eV; dipole moment = 2.23 D |
| Comparator Or Baseline | 1-Phenylpyrrole: E_g = 4.80 eV, μ = 2.94 D; 3-Phenylpyrrole: E_g = 4.42 eV, μ = 2.01 D |
| Quantified Difference | E_g: 0.22 eV smaller than 1-phenyl, 0.16 eV larger than 3-phenyl; μ: 0.71 D smaller than 1-phenyl, 0.22 D larger than 3-phenyl |
| Conditions | B3LYP/6-31++G(d,p) DFT calculations in gas phase |
Why This Matters
The distinct HOMO-LUMO gap directly influences reactivity in charge-transfer processes and photophysical applications, making isomeric verification essential for reproducible experimental outcomes.
- [1] Bahat, M.; Şafak Asar, Y. A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Gazi University Journal of Science, 2025, 38(2), 973-984. View Source
